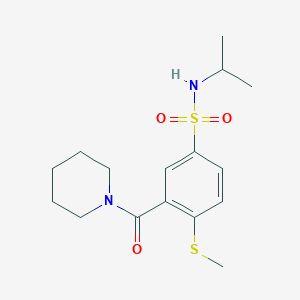

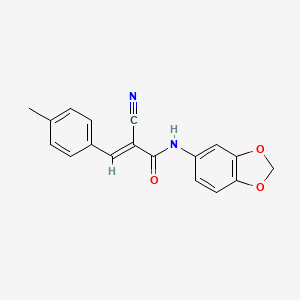

![molecular formula C18H13F6NO2 B4625776 3-{[3,5-双(三氟甲基)苯基]氨基}-1-(4-甲氧基苯基)-2-丙烯-1-酮](/img/structure/B4625776.png)

3-{[3,5-双(三氟甲基)苯基]氨基}-1-(4-甲氧基苯基)-2-丙烯-1-酮

描述

Synthesis Analysis

The synthesis of compounds related to 3-{[3,5-bis(trifluoromethyl)phenyl]amino}-1-(4-methoxyphenyl)-2-propen-1-one involves complex organic synthesis techniques, including nucleophilic aromatic substitution and catalytic reduction processes. For instance, novel fluorinated aromatic diamine monomers have been synthesized by coupling trifluoromethylated acetophenone derivatives with nitrophenyl ethers under specific catalysis, followed by reductive processes (Yin et al., 2005). These synthetic routes are crucial for producing advanced polymers with exceptional physical properties.

Molecular Structure Analysis

Molecular structure analysis of such compounds often employs spectroscopic methods, including FT-IR, FT-NMR, and X-ray crystallography. These techniques provide detailed insights into the molecular geometry, electronic structure, and intermolecular interactions that define the compound's physical and chemical behavior. For example, the study on the structural and spectroscopic evaluations of related compounds highlights the importance of hydrogen bond interactions and the role of molecular orbitals in determining the compound's properties (Tamer et al., 2015).

Chemical Reactions and Properties

The chemical reactions involving 3-{[3,5-bis(trifluoromethyl)phenyl]amino}-1-(4-methoxyphenyl)-2-propen-1-one and its derivatives can be highly versatile, including polymerization reactions, cross-coupling reactions, and others that leverage the compound's functional groups for creating new materials or for synthetic purposes. The compound's reactivity is significantly influenced by the presence of electron-withdrawing trifluoromethyl groups and the electron-donating methoxy group, which can affect its reactivity in nucleophilic and electrophilic attacks.

Physical Properties Analysis

The physical properties of such compounds, including solubility, thermal stability, and mechanical strength, are critical for their application in material science. For instance, fluorinated polyimides derived from similar compounds exhibit outstanding solubility in polar organic solvents, high glass transition temperatures, and excellent mechanical properties, making them suitable for high-performance applications (Yin et al., 2005).

Chemical Properties Analysis

The chemical properties, such as redox behavior, are crucial for understanding the compound's potential applications in electronic and photonic devices. Compounds with similar structural motifs have shown interesting redox properties due to the presence of electron-rich and electron-deficient regions within the molecule, enabling their application in redox-active materials (Sasaki et al., 2002).

科学研究应用

腐蚀抑制

指定化学品的衍生物3,5-双(4-甲氧基苯基)-4-氨基-1,2,4-三唑在盐酸介质中对低碳钢表现出显着的抑制性能。这种有机化合物有效地抑制酸性腐蚀,在一定浓度下达到高达98%的抑制效率。该化合物在盐酸溶液中在钢表面的吸附符合Langmuir等温线,表明化学吸附过程(Bentiss等人,2009)。

氧化还原性质和合成

已经对与指定化学品相关的各种化合物的合成和氧化还原性质进行了研究。例如,探索了合成带有氧化还原活性空间保护基团的二膦烯。开发的化合物具有可逆的氧化还原位点,用于构建由二膦烯和三芳胺单元组成的新型氧化还原系统(Tsuji等人,1999)。

材料科学和聚合物研究

在材料科学和聚合物研究领域,该化学品已用于合成高光学透明和低介电常数的氟化聚酰亚胺。这些聚酰亚胺表现出极好的溶解性、优异的热稳定性和出色的机械性能,使其适用于各种工业应用(Tao等人,2009)。

纳滤膜

该化合物的衍生物已用于新型磺化薄膜复合纳滤膜的开发。这些膜表现出改善的水通量,并且在染料溶液的处理中有效,表明它们在水净化和处理过程中的潜在应用(Liu等人,2012)。

属性

IUPAC Name |

(E)-3-[3,5-bis(trifluoromethyl)anilino]-1-(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F6NO2/c1-27-15-4-2-11(3-5-15)16(26)6-7-25-14-9-12(17(19,20)21)8-13(10-14)18(22,23)24/h2-10,25H,1H3/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWLQYCWKGFVEDO-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C=CNC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)/C=C/NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F6NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-{[3,5-bis(trifluoromethyl)phenyl]amino}-1-(4-methoxyphenyl)prop-2-en-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

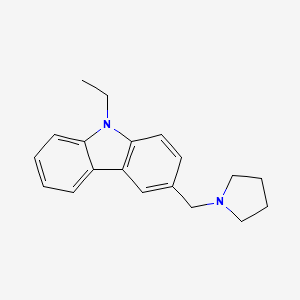

![2-{5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}-9-(1,1-dimethylpropyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4625694.png)

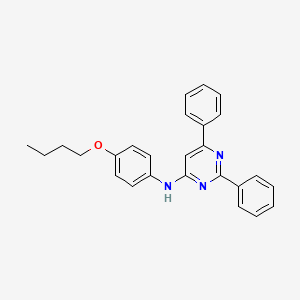

![3-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4625701.png)

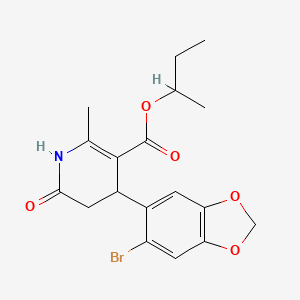

![5-[2,5-dimethoxy-4-(1-pyrrolidinyl)benzylidene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4625704.png)

![dimethyl 2-({[2-(4-methoxyphenyl)-4-quinolinyl]carbonyl}amino)terephthalate](/img/structure/B4625711.png)

![N-[4-({2-[(4-methoxyphenyl)acetyl]hydrazino}carbonyl)phenyl]pentanamide](/img/structure/B4625730.png)

![2-(2-cyclohexylethyl)-6,7-dimethyl-8H-[1,3,4]thiadiazolo[3,2-a]thieno[2,3-d]pyrimidin-8-one](/img/structure/B4625739.png)

![N-(4-acetylphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]urea](/img/structure/B4625750.png)

![3-{4-[(ethylamino)sulfonyl]phenyl}-N-[3-(methylthio)phenyl]propanamide](/img/structure/B4625755.png)

![2-methyl-4-(1-pyrrolidinyl)-6-{4-[(2,4,5-trimethylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B4625789.png)